molecular formula C22H26ClFN2O B2413123 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride CAS No. 1184988-85-9

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride

Cat. No.: B2413123
CAS No.: 1184988-85-9
M. Wt: 388.91
InChI Key: ZLMXQPCZUWJKOY-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride is a synthetic compound known for its complex molecular structure

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • Preparation of this compound typically involves multi-step synthetic routes. It starts with the synthesis of the 3,4-dihydroisoquinoline framework. This is followed by the introduction of the indole moiety and subsequent fluorination. Finally, the attachment of the propan-2-ol side chain and formation of the hydrochloride salt are carried out.

    • Example Synthesis:

      • Step 1: Synthesis of 3,4-dihydroisoquinoline intermediate via Pictet-Spengler reaction.

      • Step 2: Functionalization of the indole unit through electrophilic substitution using reagents like N-fluorobenzenesulfonimide.

      • Step 3: Coupling of these moieties through a Suzuki-Miyaura cross-coupling reaction.

      • Step 4: Introduction of propan-2-ol under basic conditions, followed by hydrochloride formation using hydrochloric acid.

  • Industrial Production Methods

    • Industrial synthesis may adapt the above steps for scale, ensuring optimal yield and purity. Catalytic hydrogenation and specialized purification techniques like recrystallization or chromatography are often employed.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: The compound can undergo oxidation, particularly at the isoquinoline nitrogen.

    • Reduction: Reductive amination reactions can modify its structure.

    • Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the indole and isoquinoline rings.

  • Common Reagents and Conditions

    • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    • Substitution: Conditions might involve reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.

  • Major Products

    • Oxidation products may include N-oxide derivatives.

    • Reduction products may alter the ring structures.

    • Substitution reactions might yield a variety of functionalized derivatives based on the introduced groups.

Scientific Research Applications

  • Chemistry: Serves as an intermediate in organic synthesis, enabling the creation of complex molecules.

  • Biology: Explored for its interactions with biological receptors and potential biochemical activity.

  • Medicine: Investigated for therapeutic uses, possibly including anti-inflammatory, anticancer, or antimicrobial applications.

  • Industry: Utilized in the development of novel materials or as a precursor in pharmaceutical manufacturing.

Mechanism of Action

  • Molecular Targets and Pathways

    • The compound likely interacts with specific protein targets, possibly enzymes or receptors, modulating their activity.

    • Pathway involvement may include inhibition or activation of signaling cascades critical in disease pathways.

Comparison with Similar Compounds

  • Comparison

    • Compared to other isoquinoline or indole derivatives, this compound’s fluorinated and dimethyl-substituted indole ring offers unique properties like enhanced binding affinity or altered pharmacokinetics.

  • List of Similar Compounds

    • 1-(2-Methyl-3,4-dihydroisoquinolin-1(2H)-yl)-3-(1H-indol-3-yl)propan-2-ol

    • 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(1H-indol-1-yl)propan-2-ol

    • 1-(2-Chloro-3,4-dihydroisoquinolin-1(2H)-yl)-3-(5-fluoro-1H-indol-1-yl)propan-2-ol

This comprehensive look into 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride highlights its synthesis, reactivity, and multifaceted applications in scientific research. For any other angle you want to dive deeper into, let’s keep exploring!

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-fluoro-2,3-dimethylindol-1-yl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O.ClH/c1-15-16(2)25(22-8-7-19(23)11-21(15)22)14-20(26)13-24-10-9-17-5-3-4-6-18(17)12-24;/h3-8,11,20,26H,9-10,12-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMXQPCZUWJKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)F)CC(CN3CCC4=CC=CC=C4C3)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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